molecular formula C14H10Cl2N4S B2441451 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine CAS No. 179343-52-3

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine

Cat. No.: B2441451
CAS No.: 179343-52-3
M. Wt: 337.22
InChI Key: YALPLUAZYZHUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-dichlorophenyl group: This step may involve nucleophilic substitution reactions using 2,6-dichlorobenzene derivatives.

    Methylthio group addition: This can be done through thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could involve the conversion of nitro groups (if present) to amines.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Tyrosine Kinase Inhibition

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine has been identified as a potent inhibitor of various protein kinases, particularly those involved in cancer signaling pathways. Notably:

  • Inhibition of BCR-ABL and SRC Kinases : Research indicates that this compound effectively inhibits BCR-ABL and SRC kinases, which are crucial in the pathogenesis of certain cancers such as chronic myeloid leukemia (CML) and non-Hodgkin lymphoma .
  • In vitro Studies : Experimental data demonstrate that the compound can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting its therapeutic potential in oncology .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for specific interactions with kinase active sites. Molecular docking studies reveal that the compound fits well into these sites, blocking substrate access and inhibiting kinase activity .

Therapeutic Applications

The primary therapeutic applications of this compound are centered around its use as an anti-cancer agent. Its role as a tyrosine kinase inhibitor positions it as a candidate for treating various malignancies.

Case Studies

  • Non-Hodgkin Lymphoma :
    • A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant activity against non-Hodgkin lymphomas by targeting specific kinases involved in tumor growth .
  • Chronic Myeloid Leukemia (CML) :
    • In vitro experiments showed that this compound effectively reduced the proliferation of CML cell lines through its inhibitory effects on BCR-ABL .

Mechanism of Action

The mechanism of action of 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidin-7-amine: Lacks the methylthio group.

    2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine: Lacks the 2,6-dichlorophenyl group.

    6-Phenyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine: Has a phenyl group instead of a 2,6-dichlorophenyl group.

Uniqueness

The presence of both the 2,6-dichlorophenyl and methylthio groups in 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine may confer unique chemical and biological properties, such as increased potency, selectivity, or stability compared to similar compounds.

Biological Activity

The compound 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine (CAS No. 185039-46-7) is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H11Cl2N3OSC_{15}H_{11}Cl_2N_3OS with a molecular weight of 352.24 g/mol. The structural characteristics that contribute to its biological activity include the presence of a dichlorophenyl group and a methylthio moiety.

PropertyValue
Molecular FormulaC15H11Cl2N3OSC_{15}H_{11}Cl_2N_3OS
Molecular Weight352.24 g/mol
CAS Number185039-46-7

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class often exhibit inhibitory effects on various kinases, particularly those involved in cancer signaling pathways. The specific biological activities attributed to This compound include:

  • Inhibition of Tyrosine Kinases : This compound has been noted for its activity against tyrosine-protein kinase Abl, which is implicated in several malignancies.
  • Antitumor Properties : Studies have shown that similar compounds can act as effective antitumor agents by targeting specific pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of pyrido[2,3-d]pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo. The results indicated that these compounds significantly reduced tumor size and proliferation rates in various cancer cell lines.
  • Kinase Inhibition Profile : A detailed analysis of structure-activity relationships (SAR) revealed that modifications at the C5 and C6 positions of the pyrido[2,3-d]pyrimidine scaffold could enhance selectivity and potency against specific kinases.
    • Key Finding : Compounds with a dichlorophenyl substitution demonstrated improved binding affinity to target kinases compared to unsubstituted analogs.

Table 2: Biological Activities of Related Compounds

Compound NameTarget KinaseActivity Level
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneTyrosine Kinase AblHigh
Pyrido[2,3-d]pyrimidine derivative XPI3KModerate
Pyrido[2,3-d]pyrimidine derivative YMAPKLow

Therapeutic Potential

The therapeutic applications of This compound extend beyond oncology. Its ability to modulate kinase activity also suggests potential uses in treating autoimmune diseases and other conditions where kinase signaling plays a critical role.

Future Directions

Further research is warranted to explore:

  • The pharmacokinetic properties of this compound to assess its suitability for clinical use.
  • The development of analogs with enhanced selectivity and reduced toxicity.
  • Comprehensive clinical trials to evaluate efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine?

The synthesis typically involves multi-step protocols starting from substituted acetonitriles or pyrimidine-carbaldehyde precursors. For example:

  • Procedure B : React 2-[2-chloro-6-(3-pyridyl)phenyl]acetonitrile with ammonia in anhydrous tetrahydrofuran (THF), followed by RP-HPLC purification .
  • Alternative route : Condensation of 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde with 2,6-dichlorobenzylacetonitrile in anhydrous DMF, followed by extraction and crystallization .
    Key considerations : Monitor reaction intermediates via TLC/HPLC, optimize solvent polarity for crystallization, and confirm purity via NMR and mass spectrometry.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallographic parameters : Monoclinic system (space group C2/c) with unit cell dimensions a = 16.272 Å, b = 10.644 Å, c = 15.234 Å, and β = 109.118°. Planarity of the pyridopyrimidine core (deviation ≤0.045 Å) and orthogonal orientation of the dichlorophenyl group (dihedral angle ≈87.3°) confirm steric and electronic properties .
    Methodological steps : Grow crystals in anhydrous DCM/hexane, collect data at 208 K, and refine using software like SHELX.

Q. What preliminary assays are used to assess its biological activity?

  • Kinase inhibition : Screen against tyrosine kinases (e.g., Src, Abl) using fluorescence-based ATPase assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
    Experimental design : Include positive controls (e.g., imatinib for kinases) and validate results with dose-response curves (IC50 calculation).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methylthio vs. sulfoxide/sulfone : Replace -SMe with -SOCH3 or -SO2CH3 to enhance solubility and hydrogen-bonding capacity. For example, oxidize -SMe to sulfoxide using mCPBA in DCM .
  • Dichlorophenyl substitution : Test analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate π-π stacking in kinase binding pockets .
    Data analysis : Compare IC50 values across analogs using ANOVA and molecular docking (e.g., AutoDock Vina) to correlate activity with substituent effects .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Variable factors : Assess differences in assay conditions (e.g., ATP concentration in kinase assays), cell lines, or solvent systems (DMSO vs. aqueous buffers) .
  • Contradiction resolution : Replicate experiments under standardized protocols (e.g., NIH/NCATS guidelines) and perform meta-analysis using tools like RevMan .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEGylated groups at the 7-amine position .
  • Co-crystallization : Use co-solvents (e.g., cyclodextrins) or salt formation (HCl or citrate) to enhance bioavailability .
    Validation : Measure solubility via shake-flask method (USP) and confirm stability via HPLC under physiological pH .

Q. How does this compound interact with kinase ATP-binding sites?

  • Docking studies : Use crystal structures of kinase domains (e.g., PDB 1OPJ) to model interactions. The dichlorophenyl group occupies hydrophobic pockets, while the pyridopyrimidine core forms hydrogen bonds with catalytic lysine residues .
  • Mutagenesis validation : Generate kinase mutants (e.g., T315I in Abl) to test resistance profiles via cellular proliferation assays .

Q. Methodological Tables

Table 1. Key Crystallographic Data

ParameterValueReference
Space groupC2/c
Unit cell volume (ų)2493.0
Planarity deviation≤0.045 Å
Dihedral angle (core vs. aryl)87.3°

Table 2. Biological Activity Profile

Assay TypeTargetIC50/MICReference
Kinase inhibitionAbl tyrosine12 nM
AntimicrobialS. aureus8 µg/mL

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPLUAZYZHUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of 2,6-dichlorophenylacetonitrile (0.55 g) in dimethylformamide (5 mL) was added one equivalent of 60% sodium hydride suspension (0.12 g). After 10 minutes, 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (0.50 g) obtained from Example 76 was added. After stirring overnight at room temperature, the reaction was quenched with water. The aqueous solution was acidified with 1N hydrochloric acid to a pH of 7 and extracted several times with dichloromethane. The combined dichloromethane layers were washed with saturated sodium chloride, dried with magnesium sulfate, and concentrated in vacuo. Chromatography of this residue down silica gel with ethyl acetate:hexane (2:1) gave 0.32 g of the title compound, CIMS (1% NH3 in CH4): 365=M+ +C2H5, 337=M+ +H (Base), 336=M+.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.